molecular formula C12H14N5O7P B2792565 Remdesivir nucleoside monophosphate CAS No. 1911578-74-9

Remdesivir nucleoside monophosphate

カタログ番号 B2792565
CAS番号: 1911578-74-9
分子量: 371.246
InChIキー: ZBHOHJWLOOFLMW-LTGWCKQJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Remdesivir nucleoside monophosphate is a metabolite of Remdesivir . Remdesivir is a nucleoside analogue with effective antiviral activity against SARS-CoV and MERS-CoV .


Molecular Structure Analysis

Remdesivir is an adenosine triphosphate analogue . A 3.9-Å-resolution cryo-EM reconstruction of a remdesivir-stalled RNA-dependent RNA polymerase complex revealed full incorporation of 3 copies of remdesivir monophosphate (RMP) and a partially incorporated fourth RMP in the active site .


Chemical Reactions Analysis

Remdesivir is metabolized by both cytochrome P450 (CYP) and non-CYP enzymes such as carboxylesterases .


Physical And Chemical Properties Analysis

Remdesivir exhibits a linear profile following single-dose i.v. administration over 2 hours of RDV solution formulation across the dose range of 3–225 mg .

科学的研究の応用

1. Pharmacokinetics and Tissue Distribution

  • Summary of Application: This study aimed to understand the pharmacokinetics and tissue distribution of Remdesivir and its metabolites, including nucleotide monophosphate (RMP), in mice .
  • Methods of Application: Mice were administered 20 mg/kg of Remdesivir intravenously. The concentrations of Remdesivir, RMP, nucleotide triphosphate (RTP), and nucleoside (RN) in the blood, heart, liver, lung, kidney, testis, and small intestine were quantified .

2. Antiviral Activity Against RNA Viruses

  • Summary of Application: Remdesivir has been identified as a promising drug against COVID-19 due to its broad-spectrum antiviral activities against RNA viruses .
  • Methods of Application: The specific methods of application are not detailed in the source, but it mentions that Remdesivir has been authorized for use in the treatment of COVID-19 by the U.S. Food and Drug Administration and the European Medicines Agency .

3. Drug Interaction Potential

  • Summary of Application: This study aimed to understand the drug interaction potential of Remdesivir .
  • Methods of Application: The study evaluated the currently available absorption, distribution, metabolism, elimination (ADME) properties, pharmacokinetics (PK), and drug-drug interaction (DDI) information about Remdesivir .
  • Results: The study found that Remdesivir is metabolized by both cytochrome P450 (CYP) and non-CYP enzymes such as carboxylesterases . By understanding these properties, clinicians can prevent subtherapeutic and supratherapeutic levels of Remdesivir and thus avoid further complications in COVID-19 patients .

4. Lung Cell Activation of Phosphoramidates

  • Summary of Application: This study focused on the lung cell activation of phosphoramidates, with Remdesivir as the central case study .
  • Methods of Application: The study describes the antiviral potency and in vitro metabolism evidence for lung cell activation of phosphoramidates .
  • Results: The study suggests that the lung delivery of nucleoside monophosphate analogs using prodrugs warrants further investigation toward the development of novel respiratory antivirals .

5. Drug Interaction Potential

  • Summary of Application: This study aimed to understand the drug interaction potential of Remdesivir .
  • Methods of Application: The study evaluated the currently available absorption, distribution, metabolism, elimination (ADME) properties, pharmacokinetics (PK), and drug-drug interaction (DDI) information about Remdesivir .
  • Results: The study found that Remdesivir is metabolized by both cytochrome P450 (CYP) and non-CYP enzymes such as carboxylesterases . By understanding these properties, clinicians can prevent subtherapeutic and supratherapeutic levels of Remdesivir and thus avoid further complications in COVID-19 patients .

6. Lung Cell Activation of Phosphoramidates

  • Summary of Application: This study focused on the lung cell activation of phosphoramidates, with Remdesivir as the central case study .
  • Methods of Application: The study describes the antiviral potency and in vitro metabolism evidence for lung cell activation of phosphoramidates .
  • Results: The study suggests that the lung delivery of nucleoside monophosphate analogs using prodrugs warrants further investigation toward the development of novel respiratory antivirals .

Safety And Hazards

Remdesivir can cause gastrointestinal symptoms (e.g., nausea), elevated transaminase levels, an increase in prothrombin time without a change in the international normalized ratio, and hypersensitivity reactions. Bradycardia has also been reported .

将来の方向性

Remdesivir has been granted approvals in several countries for use in adults and children hospitalized with severe coronavirus disease 2019 (COVID-19) . It’s a promising drug, but more research is needed to fully understand its potential .

特性

IUPAC Name

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N5O7P/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(24-12)3-23-25(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHOHJWLOOFLMW-LTGWCKQJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)O)O)O)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N5O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Remdesivir nucleoside monophosphate

Citations

For This Compound
9
Citations
Y Li, HX Zhang, WD Luo, CWK Lam… - Frontiers in …, 2021 - frontiersin.org
Remdesivir (RDV) has generated much anticipation for its moderate effect in treating severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection. However, the …
Number of citations: 3 www.frontiersin.org
RE McMillan, MK Lo, XQ Zhang, JR Beadle… - Antiviral Research, 2023 - Elsevier
Broad spectrum oral antivirals are urgently needed for the early treatment of many RNA viruses of clinical concern. We previously described the synthesis of 1-O-octadecyl-2-O-benzyl-…
Number of citations: 3 www.sciencedirect.com
EJ Ciesielska, S Kim, MB Hyacintha-ghislaine, C Grier… - Mitochondrion, 2021 - Elsevier
… Remdesivir is rapidly (T 1/2 ≅ 1 h) converted to the more stable remdesivir nucleoside monophosphate (plasma T 1/2 ≅ 24 h), which can be phosphorylated inside cells to the active …
Number of citations: 6 www.sciencedirect.com
RT Schooley, AF Carlin, JR Beadle, N Valiaeva… - bioRxiv, 2020 - scienceopen.com
Figure 3. SARS-CoV-2 inhibitory activity replicate experiments. Dose response 130 curves for three Remdesivir analogs, Remdesivir (GS-5734), and Remdesivir 131 nucleoside (GS-…
Number of citations: 9 www.scienceopen.com
RT Schooley, AF Carlin, JR Beadle… - Antimicrobial agents …, 2021 - Am Soc Microbiol
… s antiviral activity is highly variable in different cell types, which may be due to variable expression of the four enzymes required for conversion to remdesivir nucleoside monophosphate …
Number of citations: 44 journals.asm.org
CW Fong, S Australia - 2020 - hal.science
… Comparison of Remdesivir and its metabolites GS441524, Remdesivir nucleoside monophosphate and Remdesivir nucleoside triphosphate (all as neutral species) [36] shows that …
Number of citations: 2 hal.science
S Jupudi, S Rajala, NR Gaddam… - … -Aided Drug Design, 2023 - ingentaconnect.com
Background: The south Indian Telugu states will celebrate a new year called ‘Ugadi’ which is a south Indian traditional festival. The ingredients used in ugadi pachadi have often also …
Number of citations: 1 www.ingentaconnect.com
K Nepali, R Sharma, S Sharma, A Thakur… - Journal of Biomedical …, 2022 - Springer
Unprecedented efforts of the researchers have been witnessed in the recent past towards the development of vaccine platforms for the control of the COVID-19 pandemic. Albeit, …
Number of citations: 13 link.springer.com
FE Öztürkkan, M Özdemir, GB Akbaba… - Journal of Molecular …, 2022 - Elsevier
Two new complexes of Co(II) and Zn(II) 2-chlorobenzoate (2-ClBA) with 3-cyanopyridine (CNP) of the general formula [Co(2-ClBA) 2 (CNP) 2 (H 2 O) 2 ] and [Zn(2-ClBA) 2 (CNP) 2 (H 2 …
Number of citations: 8 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。